Cas no 1235712-40-9 (Lamivudine S-Oxide)

Lamivudine S-Oxide structure
Lamivudine S-Oxide structure
Product name:Lamivudine S-Oxide
CAS No:1235712-40-9
MF:C8H11N3O4S
Molecular Weight:245.255640268326
CID:4552684

Lamivudine S-Oxide 化学的及び物理的性質

名前と識別子

    • Lamivudine S-Oxide
    • Lamivudine Impurity 1
    • Lamivudine Impurity 11(Lamivudine Sulfoxide)
    • Lamivudine Sulfoxid
    • インチ: 1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m0/s1
    • InChIKey: LJMQAXFNQNADRZ-AOAOFLDXSA-N
    • SMILES: C1(=O)N([C@H]2O[C@@H](CO)S(=O)C2)C=CC(N)=N1

じっけんとくせい

  • ゆうかいてん: 247-250°C (dec.)
  • Solubility: DMSO (Slightly), Water (Slightly, Sonicated)

Lamivudine S-Oxide Security Information

  • 储存条件:Refrigerator

Lamivudine S-Oxide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AW54932-100mg
Lamivudine S-Oxide
1235712-40-9
100mg
$1428.00 2024-01-04
TRC
L172530-100mg
Lamivudine S-Oxide
1235712-40-9
100mg
$ 1453.00 2023-09-07
A2B Chem LLC
AW54932-10mg
Lamivudine S-Oxide
1235712-40-9
10mg
$286.00 2024-01-04
TRC
L172530-10mg
Lamivudine S-Oxide
1235712-40-9
10mg
$ 184.00 2023-09-07

Lamivudine S-Oxide 関連文献

Lamivudine S-Oxideに関する追加情報

Introduction to Lamivudine S-Oxide (CAS No: 1235712-40-9)

Lamivudine S-Oxide, chemically designated as 5-((2-hydroxy-3-hydroxymethyl-1-methylethoxy)-1-methylpropyl)-1,3-thiazolidin-2-one, is a significant derivative of the well-known antiviral agent Lamivudine. With the CAS number 1235712-40-9, this compound has garnered attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. Lamivudine S-Oxide represents a fascinating modification of the parent molecule, where the introduction of a sulfur oxide moiety introduces new reactivity and biological interactions.

The synthesis of Lamivudine S-Oxide involves a series of well-defined chemical transformations that highlight the versatility of thiazolidinone scaffolds. The process typically begins with the condensation of 2-hydroxypropyl methyl ether with thioanisole, followed by cyclization to form the thiazolidinone ring system. Subsequent oxidation and functionalization steps introduce the characteristic sulfur oxide group, resulting in the final product. This synthetic route underscores the importance of precision in organic synthesis, particularly in maintaining regioselectivity and yield optimization.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions between Lamivudine S-Oxide and biological targets. Molecular docking studies have revealed that this compound exhibits binding affinities comparable to its parent molecule, Lamivudine, but with enhanced interactions at specific sites on viral enzymes. This has sparked interest in exploring its potential as an antiviral agent, particularly against strains resistant to standard nucleoside analogs.

The pharmacological profile of Lamivudine S-Oxide has been extensively studied in vitro and in vivo. Preliminary results indicate that it maintains the core mechanism of action of Lamivudine, inhibiting viral polymerase enzymes through chain termination. However, the additional sulfur oxide group may confer additional benefits, such as improved solubility or altered metabolic pathways, which could enhance its therapeutic efficacy. These findings are particularly relevant in light of emerging viral mutations that necessitate the development of novel antiviral strategies.

One of the most intriguing aspects of Lamivudine S-Oxide is its potential role in drug delivery systems. The thiazolidinone core provides a stable framework for conjugation with various carriers, including liposomes and nanoparticles. Such formulations could improve bioavailability and target specificity, making Lamivudine S-Oxide a promising candidate for treating infections in challenging anatomical sites or conditions where traditional oral administration is less effective.

The toxicological profile of Lamivudine S-Oxide has also been carefully evaluated. Unlike some nucleoside analogs that exhibit significant hepatotoxicity or nephrotoxicity, preliminary data suggest that Lamivudine S-Oxide is well-tolerated at therapeutic doses. This is attributed to its modified chemical structure, which may mitigate adverse effects associated with prolonged use. However, further studies are needed to fully characterize its safety profile and identify any potential long-term risks.

The development of Lamivudine S-Oxide aligns with broader trends in pharmaceutical innovation, where structural modifications are leveraged to enhance drug properties without compromising efficacy. This approach has been instrumental in overcoming resistance issues associated with existing antiviral agents. By fine-tuning the chemical structure of Lamivudine, researchers have identified a compound with both familiar advantages and novel characteristics that could address unmet medical needs.

In conclusion, Lamivudine S-Oxide (CAS No: 1235712-40-9) represents a significant advancement in antiviral chemistry. Its unique structure, combined with promising preclinical data, positions it as a valuable candidate for further development. As research continues to uncover new applications and formulations for this compound, it holds great potential for contributing to modern medicine's arsenal against viral infections.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD